3-Acetyl-3-methylcyclopentan-1-one
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Overview
Description
3-Acetyl-3-methylcyclopentan-1-one (AMC) is a cyclic ketone with a molecular formula of C8H12O2. AMC is a versatile compound used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science.
Mechanism Of Action
The mechanism of action of 3-Acetyl-3-methylcyclopentan-1-one is not well understood. However, it is believed that 3-Acetyl-3-methylcyclopentan-1-one acts as a nucleophile in various chemical reactions, including the Claisen-Schmidt condensation, the Michael addition reaction, and the Friedel-Crafts acylation reaction. 3-Acetyl-3-methylcyclopentan-1-one may also act as a ligand for various metal ions, including copper and nickel.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Acetyl-3-methylcyclopentan-1-one are not well studied. However, it is believed that 3-Acetyl-3-methylcyclopentan-1-one may have antiviral, antitumor, and anti-inflammatory properties. 3-Acetyl-3-methylcyclopentan-1-one may also have antioxidant properties.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Acetyl-3-methylcyclopentan-1-one in lab experiments include its versatility, ease of synthesis, and availability. 3-Acetyl-3-methylcyclopentan-1-one is also stable under various reaction conditions and can be easily purified. The limitations of using 3-Acetyl-3-methylcyclopentan-1-one in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
There are many future directions for the research and development of 3-Acetyl-3-methylcyclopentan-1-one. One direction is the synthesis of novel compounds based on the 3-Acetyl-3-methylcyclopentan-1-one scaffold for various applications, including drug discovery and materials science. Another direction is the study of the mechanism of action of 3-Acetyl-3-methylcyclopentan-1-one and its derivatives. Additionally, the development of new synthesis methods for 3-Acetyl-3-methylcyclopentan-1-one and its derivatives is an area of future research. Finally, the study of the biochemical and physiological effects of 3-Acetyl-3-methylcyclopentan-1-one and its derivatives is an area of future research.
Synthesis Methods
3-Acetyl-3-methylcyclopentan-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation, the Michael addition reaction, and the Friedel-Crafts acylation reaction. The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with a carbonyl compound to form a β-hydroxyketone, which is then dehydrated to form the final product. The Michael addition reaction involves the reaction of a Michael donor with a Michael acceptor to form a β-ketoester, which is then decarboxylated to form the final product. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst to form the final product.
Scientific Research Applications
3-Acetyl-3-methylcyclopentan-1-one has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 3-Acetyl-3-methylcyclopentan-1-one is used as a building block for the synthesis of various compounds, including pharmaceuticals, fragrances, and natural products. In medicinal chemistry, 3-Acetyl-3-methylcyclopentan-1-one has been used as a scaffold for the development of various drugs, including antitumor, antiviral, and anti-inflammatory agents. In materials science, 3-Acetyl-3-methylcyclopentan-1-one has been used as a precursor for the synthesis of various polymers and materials, including conducting polymers and metal-organic frameworks.
properties
CAS RN |
173547-34-7 |
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Product Name |
3-Acetyl-3-methylcyclopentan-1-one |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-acetyl-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)8(2)4-3-7(10)5-8/h3-5H2,1-2H3 |
InChI Key |
UYJCIPXPQDTJGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCC(=O)C1)C |
Canonical SMILES |
CC(=O)C1(CCC(=O)C1)C |
synonyms |
Cyclopentanone, 3-acetyl-3-methyl- (9CI) |
Origin of Product |
United States |
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